molecular formula C24H18N2O3S B1352673 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid CAS No. 68363-44-0

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

Cat. No. B1352673
CAS RN: 68363-44-0
M. Wt: 414.5 g/mol
InChI Key: ALTFIMDUFNNVBD-UHFFFAOYSA-N
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Description

“2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring . Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis of Biologically Active Compounds

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been synthesized and evaluated for various biological activities. For instance, derivatives synthesized through hetero-Diels-Alder reactions exhibited moderate antitumor activity on colon cancer cell lines and promising antiexudative effects in animal models (Lozynskyi et al., 2015).

Aldose Reductase Inhibitors

Derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, such as those structurally related to epalrestat, have been studied for their inhibitory action on aldose reductase. These compounds showed potent inhibition of aldose reductase with submicromolar IC50 values, indicating their potential as therapeutic agents for conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

Antimicrobial Agents

The antimicrobial properties of various derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid have been investigated. Certain derivatives demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis, and Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

Photoresponsive and Thermal Studies

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been used in photoresponsive studies. For instance, their incorporation into starch and other polymers enhanced the light absorption and thermal stability of these systems, suggesting potential applications in coatings, dyes, and paints (Chandran et al., 2012).

Potential Anti-HIV Agents

Research has explored the use of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives in the search for anti-HIV agents. While some derivatives were synthesized and evaluated, they did not show significant activity in this domain (Liu et al., 1992).

Antidepressant and Antitubercular Activities

Certain fused thiazole-2-acetic acid derivatives, including those structurally related to 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid, have shown antidepressant and antitubercular activities. These compounds have beenstudied for their pharmacological properties, with some showing interesting antimetastatic activity against certain types of tumors (Bell & Wei, 1976).

Synthesis of Fluorescent Compounds

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid derivatives have been used in the synthesis of fluorescent compounds. These compounds have shown selectivity for Co^2+ ions, indicating potential applications as fluorescent chemical sensors (Rui-j, 2013).

Synthesis and Antimicrobial Evaluation

New derivatives containing the 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid structure have been synthesized and evaluated for their antimicrobial properties. These compounds have been tested against a variety of microorganisms, showing potential as antimicrobial agents (Lobo et al., 2010).

Anti-inflammatory Agents

Derivatives of 2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid have been synthesized and evaluated for anti-inflammatory activity. These compounds were tested in vitro and in vivo, showing promising results as anti-inflammatory agents, with additional studies on their binding affinity towards human serum albumin (Nikalje et al., 2015).

properties

IUPAC Name

2-oxo-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O3S/c27-21(22(28)29)20-16-30-23(25-20)26-24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,25,26)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALTFIMDUFNNVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456412
Record name (2-tritylaminothiazol-4-yl)glyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2-(2-(tritylamino)thiazol-4-yl)acetic acid

CAS RN

68363-44-0
Record name (2-tritylaminothiazol-4-yl)glyoxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Triphenylmethylamino-4-thiazolyl)glyoxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Tan, Y Tao, T Wang, F Zou, S Zhang… - Journal of Medicinal …, 2017 - ACS Publications
Conjugating a siderophore to an antibiotic is a promising strategy to overcome the permeability-mediated resistance of Gram-negative pathogens. On the basis of the structure of …
Number of citations: 40 pubs.acs.org
ZW Li, X Lu, YX Wang, XX Hu, HG Fu, LM Gao… - Bioorganic …, 2020 - Elsevier
Based on the structural characteristics of aztreonam (AZN) and its target PBP3, a series of new monobactam derivatives bearing various substituents on oxime residue were prepared …
Number of citations: 10 www.sciencedirect.com
J Wei, D Kong, L Wang, Y Zhang… - Journal of Chemical …, 2018 - journals.sagepub.com
A new practical synthetic approach produced clinical drug candidate YT-14, improving the overall yield from 1.3% to 13.8%. Compared with the previous route, the new route is two …
Number of citations: 2 journals.sagepub.com

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